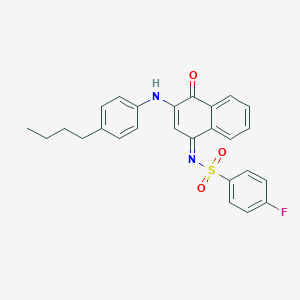
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied in the field of cancer research. It is a multi-kinase inhibitor that targets various signaling pathways involved in tumor growth and progression.
作用機序
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting Raf kinases, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 disrupts this pathway, leading to cell cycle arrest and apoptosis. Additionally, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis, thereby inhibiting the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been shown to modulate the immune system, leading to enhanced antitumor activity.
実験室実験の利点と制限
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 is a potent inhibitor of various kinases involved in tumor growth and angiogenesis. It has been extensively studied in preclinical and clinical trials, and its efficacy has been demonstrated in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has some limitations for lab experiments, including its low solubility and stability in aqueous solutions.
将来の方向性
There are several future directions for the study of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006. One area of research is the identification of biomarkers that can predict the response to N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 in the treatment of various types of cancer. Additionally, the development of new formulations of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 that improve its solubility and stability in aqueous solutions could enhance its clinical utility. Finally, the study of the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 could lead to the identification of new targets for cancer therapy.
合成法
The synthesis method of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 involves the condensation of 4-butylaniline with 4-fluorobenzene-1-sulfonyl chloride, followed by the addition of 3-formyl-4-hydroxy-naphthalene-2-carboxylic acid. The resulting product is then purified by column chromatography to obtain N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 in its pure form.
科学的研究の応用
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of various kinases, including Raf-1, B-Raf, VEGFR-2, PDGFR-β, and c-Kit, which are involved in tumor growth and angiogenesis. Clinical trials have demonstrated its efficacy in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
特性
分子式 |
C26H23FN2O3S |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
(NZ)-N-[3-(4-butylanilino)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C26H23FN2O3S/c1-2-3-6-18-9-13-20(14-10-18)28-25-17-24(22-7-4-5-8-23(22)26(25)30)29-33(31,32)21-15-11-19(27)12-16-21/h4-5,7-17,28H,2-3,6H2,1H3/b29-24- |
InChIキー |
CHLWBEYRRDCNHM-OLFWJLLRSA-N |
異性体SMILES |
CCCCC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
![Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281275.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)